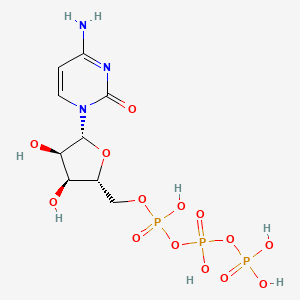

![molecular formula C₇H₁₀O₂S B1142559 2-Thiaspiro[3.3]heptane-6-carboxylic acid CAS No. 1520648-96-7](/img/structure/B1142559.png)

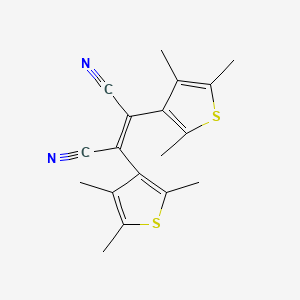

2-Thiaspiro[3.3]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thymolphthalein monophosphate (TMP) disodium salt hydrate is used as a high-quality substrate for the measurement of prostatic acid phosphatase activity in human serum. Its quality varies significantly among commercial suppliers, impacting its utility in enzymatic activity measurements. The presence of impurities like excessive thymolphthalein or deficient amounts of TMP affects the substrate's performance in spectrophotometric and chromatographic assays, correlating well with enzymic activity measurements. Thus, establishing high-quality TMP specifications is crucial for accurate laboratory analyses (Bowers et al., 1981).

Synthesis Analysis

Amine salts of thymolphthalein monophosphate offer a stable, nonhygroscopic, and easily soluble substrate for measuring phosphatase activities. Their preparation is straightforward, contributing to the utility of TMP in various assays (Erikson & Biggs, 1973).

Molecular Structure Analysis

Although specific studies on the molecular structure of thymolphthalein monophosphate disodium salt hydrate were not found, its performance in enzymatic assays is significantly influenced by its molecular integrity and purity. The presence of thymolphthalein impurities or incorrect TMP amounts directly affects its efficacy as a substrate for prostatic acid phosphatase activity measurements.

Chemical Reactions and Properties

Thymolphthalein monophosphate disodium salt hydrate reacts with prostatic acid phosphatase to release thymolphthalein, a process that can be spectrophotometrically monitored. This reaction's efficiency is highly dependent on the substrate's purity and the precise conditions under which it is used (Roy, Brower, & Hayden, 1971).

Physical Properties

The physical properties of thymolphthalein monophosphate disodium salt hydrate, such as its hygroscopic nature and solubility, play crucial roles in its application as a substrate in enzymatic assays. Adjustments for water content are necessary to ensure accurate substrate measurement and application (Bowers et al., 1981).

2-Thiaspiro[3.3]heptane-6-carboxylic Acid

This compound and its derivatives are of interest due to their unique structural features, making them useful in the synthesis of constrained amino acids for chemistry, biochemistry, and drug design applications. The synthesis involves ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to construct the spirocyclic scaffold (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis Analysis

Efficient synthesis routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provide access to novel compounds by enabling selective derivatization on the azetidine and cyclobutane rings. These synthetic pathways offer scalable production of bifunctional compounds, highlighting the versatility of the 2-Thiaspiro[3.3]heptane scaffold in accessing chemical spaces complementary to piperidine systems (Meyers et al., 2009).

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, have significant implications in biotechnology and fermentation industries. Research has focused on understanding how these acids, including hexanoic, octanoic, decanoic, and lauric acids, inhibit microbes like Escherichia coli and Saccharomyces cerevisiae. Insights into their impact on cell membrane integrity and internal pH regulation have guided metabolic engineering strategies to improve microbial resistance and industrial performance (Jarboe, Royce, & Liu, 2013).

Organic Acid Vapours and Corrosion of Metals

Investigations into how carboxylic acids contribute to atmospheric corrosion of metals, particularly copper, reveal the environmental and industrial significance of these compounds. The relative aggressiveness of acids like acetic, formic, butyric, and propionic in promoting corrosion underlines the importance of understanding chemical interactions in atmospheric conditions (Bastidas & La Iglesia, 2007).

Biologically Active Compounds of Plants

Research on plant-derived carboxylic acids, such as benzoic, cinnamic, p-coumaric, caffeic, rosmarinic, and chicoric acids, highlights their potential in pharmacology due to their antioxidant, antimicrobial, and cytotoxic activities. This emphasizes the role of natural carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Metabolic Activation of Carboxylic Acids

Understanding the metabolic activation of carboxylic acids is crucial for drug development and safety assessments. This involves studying the formation of acyl-glucuronides and acyl-CoA thioesters, which are linked to adverse drug reactions and toxicity. This research area aims to improve the pharmacological profiles of carboxylic acid-containing drugs by minimizing their toxic potentials (Skonberg et al., 2008).

Novel Carboxylic Acid Bioisosteres

In medicinal chemistry, the search for novel carboxylic acid bioisosteres aims to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. This involves exploring alternative compounds that retain the beneficial properties of carboxylic acids while mitigating their drawbacks, thus enhancing drug design and therapeutic efficacy (Horgan & O’Sullivan, 2021).

Safety and Hazards

properties

IUPAC Name |

2-thiaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOUBVCEOZPSNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CSC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1520648-96-7 |

Source

|

| Record name | 2-thiaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

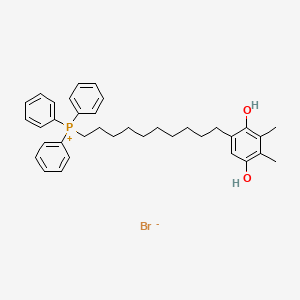

![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)